molecular formula C10H17NO2 B13208078 Decahydroquinoline-3-carboxylic acid

Decahydroquinoline-3-carboxylic acid

Cat. No.: B13208078
M. Wt: 183.25 g/mol
InChI Key: QTEVAKSTUJYKSC-UHFFFAOYSA-N
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Description

Decahydroquinoline-3-carboxylic acid is a versatile small molecule scaffold with significant potential in various fields of research and industry. It is a derivative of quinoline, a nitrogen-containing heterocyclic compound known for its wide range of applications in medicinal chemistry, industrial processes, and synthetic organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of decahydroquinoline-3-carboxylic acid typically involves the hydrogenation of quinoline derivatives under specific conditions. One common method includes the catalytic hydrogenation of quinoline-3-carboxylic acid using palladium on carbon (Pd/C) as a catalyst in the presence of hydrogen gas. The reaction is carried out under elevated pressure and temperature to achieve complete hydrogenation .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: Decahydroquinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Decahydroquinoline-3-carboxylic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of decahydroquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or receptor ligand, modulating the activity of various biological pathways. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Uniqueness: this compound stands out due to its fully saturated quinoline ring system, which imparts unique chemical and biological properties. Its versatility as a building block and its potential in drug discovery make it a valuable compound in scientific research .

Properties

Molecular Formula

C10H17NO2

Molecular Weight

183.25 g/mol

IUPAC Name

1,2,3,4,4a,5,6,7,8,8a-decahydroquinoline-3-carboxylic acid

InChI

InChI=1S/C10H17NO2/c12-10(13)8-5-7-3-1-2-4-9(7)11-6-8/h7-9,11H,1-6H2,(H,12,13)

InChI Key

QTEVAKSTUJYKSC-UHFFFAOYSA-N

Canonical SMILES

C1CCC2C(C1)CC(CN2)C(=O)O

Origin of Product

United States

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